Hypodiolide A

Descripción

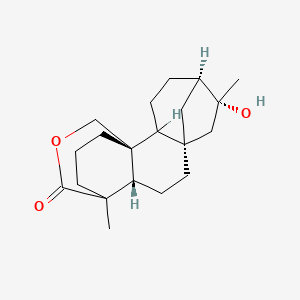

Hypodiolide A is a diterpene lactone first isolated from the roots of Tripterygium hypoglaucum (Lévl.) Hutch, a plant traditionally used in Chinese medicine for its anti-inflammatory and immunomodulatory properties . Initial studies identified this compound alongside triptoditerpenic acid and triptoditerpenic acid B, though this compound is distinguished by its lactone moiety . However, comprehensive experimental validation of its bioactivity and pharmacokinetics remains pending .

Propiedades

Fórmula molecular |

C20H30O3 |

|---|---|

Peso molecular |

318.4 g/mol |

Nombre IUPAC |

(1R,5R,6R,8S,11S)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one |

InChI |

InChI=1S/C20H30O3/c1-17-7-3-8-20(12-23-16(17)21)14(17)6-9-19-10-13(4-5-15(19)20)18(2,22)11-19/h13-15,22H,3-12H2,1-2H3/t13-,14-,15?,17?,18-,19+,20+/m1/s1 |

Clave InChI |

KLMZPLYXGZZBCX-LWAOVYOVSA-N |

SMILES isomérico |

C[C@]1(C[C@@]23CC[C@H]4[C@]5(C2CC[C@@H]1C3)CCCC4(C(=O)OC5)C)O |

SMILES canónico |

CC12CCCC3(C1CCC45C3CCC(C4)C(C5)(C)O)COC2=O |

Sinónimos |

hypodiolide A tripterifordin |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Hypodiolide A shares structural and functional similarities with other diterpenoids, particularly those isolated from Tripterygium species. Below is a comparative analysis:

Structural Comparison

Diterpene lactones like this compound often exhibit variations in oxygenation patterns, side-chain modifications, and ring systems. Key structural analogs include:

Functional and Pharmacological Comparison

Key Findings :

- This compound vs. Triptoditerpenic Acid: While both are diterpenoids from T. hypoglaucum, this compound’s lactone ring may enhance its binding affinity to protein targets compared to the carboxylic acid group in triptoditerpenic acid .

- This compound vs. Triptolide : this compound lacks the epoxy group present in triptolide, which is associated with the latter’s toxicity. This structural difference could translate to a safer profile for this compound, though this requires validation .

- This compound vs. Celaxanthin: Unlike the tetraterpenoid celaxanthin, this compound’s smaller molecular size and lactone ring may improve membrane permeability, albeit at the cost of reduced antioxidant capacity .

Q & A

Q. How should researchers document this compound’s purity and batch-to-batch consistency?

Q. What criteria should guide the selection of reference standards for this compound?

- Answer : Use pharmacopeial standards (e.g., USP, EP) if available. For novel analogs, characterize standards via orthogonal methods (e.g., X-ray crystallography for structure confirmation). Ensure batch-specific documentation aligns with FAIR data principles .

Ethical and Reproducibility Considerations

Q. How can researchers mitigate ethical concerns in this compound’s preclinical testing?

Q. What strategies enhance the reproducibility of this compound research across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.